![molecular formula C20H19N3O4S B2450988 N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251603-83-4](/img/structure/B2450988.png)
N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research has focused on the synthesis of complex heterocyclic compounds that incorporate elements similar to N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide. For instance, the development of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activities against various cancer cell lines highlights the significance of such compounds in organic synthesis and medicinal chemistry (Deady et al., 2003). Furthermore, the copper-catalyzed synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones showcases innovative approaches to constructing complex heterocyclic frameworks, offering potential applications in drug discovery and development (Abele et al., 2012).
Medicinal Chemistry and Biological Activities
The synthesis and characterization of novel compounds that share structural similarities with this compound have been explored for their potential biological activities. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been investigated for their anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of such compounds (Abu‐Hashem et al., 2020). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents highlight the importance of these heterocyclic compounds in addressing the need for new antimicrobial therapies (Palkar et al., 2017).
Synthesis Techniques and Methodologies
Innovative synthesis techniques and methodologies for constructing heterocyclic compounds, akin to this compound, have been developed. The ABNO-catalyzed aerobic oxidative synthesis of 2-substituted 4H-3,1-benzoxazines and quinazolines presents a transition-metal-free approach to the synthesis of heterocycles, illustrating advances in green chemistry and sustainability in chemical synthesis (Ma et al., 2017).
Mechanism of Action
Mode of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation . This could potentially influence the interaction of the compound with its targets.
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial and antifungal effects
Action Environment
Factors such as temperature and ph can often influence the activity and stability of similar compounds .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-6-3-12(9-17(16)27-2)11-21-18(24)13-4-5-14-15(10-13)22-20-23(19(14)25)7-8-28-20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVXHJBIHKINTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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